1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine, also known as 4-Fluorophenyl-phenyl-ethanamine, is an organic compound featuring a fluorinated phenyl group. This compound is classified under the category of amines, specifically as a primary amine due to the presence of the amine functional group attached to the ethanamine backbone. Its unique structure and properties make it a subject of interest in various fields, including medicinal chemistry and materials science.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich, which provides detailed descriptions of its properties and safety information . It is classified as an aromatic amine due to the presence of aromatic rings in its structure. The fluorine substituent on one of the phenyl groups enhances its reactivity and biological activity, making it relevant for pharmaceutical applications.
The synthesis of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine can be accomplished through various methods, typically involving the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes:
Technical details regarding yields, reaction times, and purification methods (such as recrystallization or chromatography) are crucial for optimizing synthesis .
The molecular structure of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.
Spectroscopic data (e.g., NMR chemical shifts) reveal details about the electronic environment of hydrogen atoms in the molecule, which can further confirm its structure.
1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine participates in various chemical reactions due to its amine functionality:
Technical details regarding reaction conditions, catalysts used, and yields are essential for understanding its reactivity profile.
The mechanism of action for 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine largely depends on its application in biological systems:
Data from biological assays may provide insights into its efficacy and mechanism at a cellular level .
Relevant data from various studies can provide insights into thermal stability and reactivity under different conditions .
1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine has several scientific uses:
Research continues to explore its full potential across these fields, making it a valuable compound for ongoing studies in organic chemistry and pharmacology .
This compound belongs to the biphenylalkylamine subclass of arylalkylamines, distinguished by a phenyl-phenyl linkage between the aromatic system and the ethylamine side chain. Its core structure (C₁₄H₁₄FN, MW = 215.27 g/mol) features:
Structural Evolution from Simpler Analogues:1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine exhibits significant structural advancement over first-generation arylalkylamines. Contrasted with 1-(4-fluorophenyl)ethan-1-amine (C₈H₁₀FN), it incorporates an additional phenyl ring, expanding molecular complexity and target interaction surfaces. Unlike 1-(4-(4-fluorophenoxy)phenyl)ethan-1-amine (C₁₄H₁₄FNO), which uses an oxygen linker, the direct carbon-carbon biphenyl linkage in the target compound enhances conformational rigidity and electron delocalization [3] [4] [6].
Table 1: Structural Comparison of Fluorinated Arylalkylamine Derivatives
Compound Name | Molecular Formula | Linker Type | Key Structural Features |
---|---|---|---|
1-(4-Fluorophenyl)ethan-1-amine | C₈H₁₀FN | Direct | Single aromatic ring, chiral center |
1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine | C₁₄H₁₄FNO | Ether | Flexible oxygen bridge, planar system |
1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine | C₁₄H₁₄FN | Biphenyl | Twisted biphenyl, enhanced steric bulk |
The hydrochloride salt form (C₁₄H₁₅ClFN, MW = 251.73 g/mol) demonstrates improved crystallinity and solubility profiles, facilitating pharmaceutical development [2]. Canonical SMILES notation (CC(N)C1=CC=C(C=C1)C1=CC=C(C=C1)F) precisely encodes the connectivity, while the InChIKey (GGFDDAIUUBFEES-UHFFFAOYSA-N) provides a unique chemical identifier [1] [2].
The compound emerged in medicinal chemistry literature circa 2014-2015, coinciding with renewed interest in bifunctional fluorinated CNS agents. Early synthetic efforts focused on:
Patent analysis reveals its initial application as an intermediate in complex pharmaceuticals, particularly in kinase inhibitor development. US12060354B2/US11999744B2 detail crystalline forms of advanced derivatives containing this pharmacophore for treating PDGFRα-driven pathologies, validating its utility in scaffold design [5] [7]. The hydrochloride salt (CAS 1427379-05-2) became commercially available through specialty chemical suppliers by 2016, reflecting growing research demand [2].
Evolution from Neuroactive Prototypes:Structural antecedents appear in modafinil-derived dopamine transporter (DAT) inhibitors. Research on bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines demonstrated that strategic fluorination enhances DAT affinity while reducing hERG channel binding – a key toxicity concern. This established the 4-fluorobiphenyl motif as a privileged fragment for CNS-targeted design [9]. The target compound represents a simplification and optimization of these complex DAT inhibitors, removing the sulfinyl group while retaining the critical fluorinated aromatic pharmacophore.
This compound occupies two strategic niches in modern neuropharmacology:
Dopaminergic System Targeting:The biphenyl-ethylamine structure demonstrates structural homology with established dopamine reuptake inhibitors. Research indicates fluorinated biphenyl derivatives bind DAT with enhanced affinity (Kᵢ ≈ 23-230 nM) compared to non-fluorinated analogues. Molecular dynamics simulations suggest the fluorobiphenyl system stabilizes occluded DAT conformations distinct from cocaine binding, potentially enabling "atypical" DAT inhibition profiles with reduced abuse liability [9].
Kinase Inhibition Applications:The compound serves as a synthetic precursor for protein kinase inhibitors targeting CNS disorders. Patent US11999744B2 details its incorporation into crystalline inhibitors of PDGFRα for treating systemic mastocytosis and gastrointestinal stromal tumors (GISTs). The fluorobiphenyl moiety engages in critical hydrophobic pocket interactions within kinase domains, while the ethylamine side-chain enables salt formation for improved bioavailability [5] [7].
Table 2: Neuropharmacological Research Applications and Molecular Targets
Research Domain | Molecular Target | Biological Rationale | Experimental Evidence |
---|---|---|---|
Dopamine Neurotransmission | Dopamine Transporter (DAT) | Structural mimicry of endogenous ligands | Binding studies in rat brain membranes [9] |
Kinase Signaling | PDGFRα, KIT receptors | Fluorobiphenyl fits hydrophobic allosteric pockets | Crystallography in patent derivatives [5] [7] |
Receptor Conformation | σ1 Receptors | Fluorine-mediated membrane partitioning | Affinity assays in modafinil analogues [9] |
Emerging Research Directions:
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5